N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)22-15-6-4-13(5-7-15)16-12-24-8-9-29-21(24)23-16/h4-7,10-12H,8-9H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLQLVMHCDSFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide is a potential anticancer agent . The primary targets of this compound are cancer cells, particularly kidney cancer cells . The compound has also shown a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Mode of Action
The compound interacts with its targets by suppressing the growth of cancer cells
Biochemical Pathways
The compound affects the biochemical pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth
Result of Action
The result of the compound’s action is the suppression of growth in certain cancer cells . This leads to a decrease in the proliferation of these cancer cells, potentially slowing the progression of the disease.
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a unique combination of an imidazo[2,1-b]thiazole ring and a trimethoxybenzamide moiety. Its molecular formula is with a molecular weight of 411.5 g/mol . The structural components are significant in imparting various biological activities.
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 893992-47-7 |
| Molecular Formula | C21H21N3O4S |
| Molecular Weight | 411.5 g/mol |
Anticancer Properties
Studies have shown that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazole have been linked to inhibition of various cancer cell lines. The presence of the trimethoxybenzamide moiety enhances the compound's ability to interact with biological targets.
A notable study reported that similar thiazole derivatives demonstrated cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 µM to 50 µM . The compound's structural characteristics suggest it could potentially inhibit key enzymes involved in cancer progression.
Enzyme Inhibition
The compound's structure suggests potential activity against enzymes such as PI3K (phosphoinositide 3-kinase), which is crucial in cancer signaling pathways. Research indicates that modifications in the thiazole ring can significantly affect enzymatic inhibition potency . For example, a related compound exhibited an IC50 value of 3.6 nM against PI3Kα .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Imidazo[2,1-b]thiazole Ring : Essential for anticancer activity.
- Trimethoxy Substituents : Enhance solubility and bioavailability.
- Hydrophobic Interactions : Contribute to binding affinity with target proteins.
Case Studies
- Anticancer Activity Assessment :
- Molecular Docking Studies :
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Tenovin Series (Tenovin-37, Tenovin-38, Tenovin-39)
- Structural Differences: The Tenovin series (e.g., Tenovin-37) shares the 3,4,5-trimethoxybenzoyl group but replaces the dihydroimidazo[2,1-b]thiazole core with a thiosemicarbazide linker. This confers distinct solubility and target-binding profiles, as thiosemicarbazides are known for metal-chelating properties .
- Synthesis: Tenovin compounds are synthesized via nucleophilic addition of substituted benzoyl chlorides to thiourea intermediates, followed by HCl salt formation. In contrast, the target compound likely requires heterocyclic ring formation prior to amide coupling .
ND Series (ND-11503, ND-11564, ND-11566)
- Core Similarities : ND-11503 and related compounds retain the imidazo[2,1-b]thiazole scaffold but lack the 2,3-dihydro modification. The 2,3-dihydro group in the target compound may enhance metabolic stability by reducing oxidation susceptibility.
- Substituent Variations: ND-11503 features a dihydrobenzofuran substituent, while the target compound uses a trimethoxybenzamide group.
SRT1460
Delamanid
- Heterocycle Comparison : Delamanid’s dihydroimidazo[2,1-b]oxazole core is structurally analogous but replaces sulfur with oxygen. This alters electronic properties and may influence target selectivity (e.g., mycobacterial vs. mammalian enzymes) .
Pharmacological Potential (Inferred)
- The 3,4,5-trimethoxybenzamide group is common in sirtuin modulators (e.g., SRT1460) and tubulin inhibitors, suggesting possible anti-cancer or anti-inflammatory activity for the target compound .
- The dihydroimidazo[2,1-b]thiazole core may confer kinase inhibitory effects, akin to ND-11503’s reported activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
